molecular formula C17H16ClN3O2 B7647800 2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide

2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B7647800
M. Wt: 329.8 g/mol
InChI Key: DLYZBFVLURSOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known by its chemical name, CHPA.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide involves the inhibition of certain enzymes and pathways that are essential for cancer cell growth and survival. CHPA has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. Additionally, CHPA can also inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce a range of biochemical and physiological effects in cancer cells. These effects include the induction of apoptosis, inhibition of angiogenesis, and inhibition of cell proliferation. Additionally, CHPA has been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide in lab experiments is its potent antitumor activity. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using CHPA in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide. One potential direction is the development of new analogs of CHPA that exhibit improved potency and selectivity against cancer cells. Additionally, further studies are needed to elucidate the precise mechanisms of action of CHPA and to identify potential drug targets for cancer therapy. Finally, the potential use of CHPA in combination with other anticancer agents should also be explored, as this may enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis method for 2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide involves the reaction of 2-chloro-4-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide. The resulting product is then reacted with pyridine-3-carboxylic acid hydrazide in the presence of acetic anhydride to obtain the final product.

Scientific Research Applications

2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of medicine, where it has been shown to exhibit potent antitumor activity. Studies have also shown that CHPA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c18-16-10-15(22)5-4-14(16)9-17(23)21(8-2-6-19)12-13-3-1-7-20-11-13/h1,3-5,7,10-11,22H,2,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYZBFVLURSOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(CCC#N)C(=O)CC2=C(C=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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